4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine, also known by its IUPAC name 4-(5-bromo-4-phenylmethoxypyrimidin-2-yl)morpholine, is a chemical compound with significant potential in medicinal chemistry. Its molecular formula is C15H16BrN3O2, and it has a molecular weight of approximately 350.216 g/mol. This compound is classified as a pyrimidine derivative, which is a class of compounds known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
The compound is derived from pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms. The presence of the benzyloxy and bromo substituents enhances its pharmacological properties. The compound's CAS number is 885952-23-8, and it can be found in various chemical databases such as PubChem and Thermo Scientific.
The synthesis of 4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine typically involves several key steps:
Technical details regarding reaction conditions, solvents, and catalysts are critical for optimizing yield and purity but are generally proprietary or found in specific research articles or patents .
The molecular structure of 4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine features:
The structural representation can be expressed using SMILES notation as C1COCCN1C2=NC=C(C(=N2)OCC3=CC=CC=C3)Br
, which provides insight into its connectivity .
Key structural data includes:
The compound can participate in various chemical reactions typical for heterocycles:
Technical details regarding specific reaction conditions and yields are often detailed in synthetic methodologies published in scientific literature .
The mechanism of action for 4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine largely depends on its interaction with biological targets, particularly enzymes or receptors implicated in disease pathways. For instance, compounds similar to this one have been studied for their role as inhibitors of phosphoinositide 3-kinase (PI3K), an important enzyme in cell signaling pathways related to cancer and metabolism .
Research indicates that such compounds may exert their effects by binding to target sites within these enzymes, thereby modulating their activity and influencing cellular processes such as growth and survival.
Relevant data from studies indicate that these properties make it suitable for various applications in medicinal chemistry .
4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine has potential applications in:
This compound exemplifies the importance of pyrimidine derivatives in pharmaceutical research due to their versatile biological activities and potential therapeutic applications .
The construction of the pyrimidine-morpholine bond relies on nucleophilic aromatic substitution (SNAr), exploiting the inherent electron deficiency of chloropyrimidines. 2-Chloro-4-(benzyloxy)-5-bromopyrimidine serves as the predominant substrate, where the C-2 chlorine is activated by adjacent ring nitrogens and the C-4 benzyloxy group. Morpholine acts as the nucleophile under mild basic conditions (e.g., K₂CO₃ or Et₃N), typically in polar aprotic solvents like acetonitrile or DMF at 60–80°C. Microwave irradiation significantly enhances reaction efficiency, reducing coupling times from hours to minutes (<30 min) while improving yields to >85% [6]. The reaction proceeds via a Meisenheimer complex, with the electron-withdrawing bromine at C-5 further activating the substrate toward displacement.
Table 1: Optimization of SNAr Conditions for Morpholine Coupling
Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
DMF | Et₃N | 80 | 4 | 78 |
CH₃CN | K₂CO₃ | 80 | 6 | 72 |
DMF | DIPEA | 100 (microwave) | 0.25 | 92 |
THF | NaH | 65 | 3 | 68 |
The benzyloxy group at C-4 is introduced early in the synthesis via O-alkylation of 4-hydroxy-2-chloropyrimidine precursors. Benzyl bromide or chloride serves as the alkylating agent, with sodium hydride (NaH) in THF or DMF as the base. This protection is critical for several reasons:
Regioselective bromination at C-5 is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in chlorinated solvents (e.g., DCM or chloroform). The reaction exploits the heightened electron density at C-5 in 4-benzyloxypyrimidines, which arises from resonance donation by the benzyloxy group. Optimal conditions use 1.05–1.1 equivalents of NBS at 0–25°C, achieving >90% selectivity for the 5-bromo isomer over other positions [5]. Higher temperatures or excess bromine lead to dibromination byproducts. The bromine atom serves dual roles: enabling Suzuki cross-coupling downstream and enhancing the pyrimidine ring’s electrophilicity for initial SNAr with morpholine.
Table 2: Bromination Reagents and Regioselectivity
Substrate | Reagent | Equivalents | Regioselectivity (C-5:C-6) | Yield (%) |
---|---|---|---|---|
4-(Benzyloxy)-2-chloropyrimidine | Br₂ | 1.1 | 8:1 | 75 |
4-(Benzyloxy)-2-chloropyrimidine | NBS | 1.05 | 15:1 | 88 |
4-(Benzyloxy)-2-morpholinopyrimidine | NBS | 1.1 | 20:1 | 85 |
5-Bromo-2-morpholinopyrimidines serve as pivotal intermediates for Suzuki-Miyaura cross-coupling, enabling C-5 diversification with aryl/heteroaryl boronic acids. Reactions employ Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts (1–5 mol%) with aqueous bases (K₂CO₃ or Na₂CO₃) in toluene/ethanol mixtures at 80–90°C. Key considerations include:
Solid-phase synthesis streamlines the production of pyrimidine libraries. Polystyrene-bound 4-hydroxy-2-chloropyrimidine resins serve as starting materials. Key steps include:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: